2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Description
2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C28H18FN5O2S3 and its molecular weight is 571.66. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thieno[2,3-d]pyrimidine core .
- A fluorophenyl group which enhances its binding affinity to target enzymes.
- A sulfanyl linkage that provides additional sites for chemical modification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various thienopyrimidine derivatives demonstrated significant inhibitory effects against multiple human cancer cell lines. The compound exhibited:
- Growth inhibition across 60 different tumor cell lines.
- Potent activity with GI50 (Growth Inhibition at 50%) values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
---|---|---|---|
20 | 16.2 | 3.3 | 50.1 |
23 | 67.7 | 6.6 | 100 |
These results indicate that compounds derived from the thieno[2,3-d]pyrimidine scaffold can be more effective than traditional treatments .
The mechanism by which this compound exerts its anticancer effects involves:
- Enzyme Inhibition : It targets key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth.
- Binding Affinity : The presence of the fluorophenyl group increases binding affinity to the active sites of these enzymes, enhancing its inhibitory effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives of thienopyrimidine exhibit:
- Activity against both Gram-positive and Gram-negative bacteria .
- Effective inhibition of pathogenic fungi .
Case Studies
A notable case study evaluated the biological activity of a series of thienopyrimidine derivatives, including the compound . The findings suggested that modifications in the structure could lead to enhanced biological activity:
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(39-33-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTZERMQZKYSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18FN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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